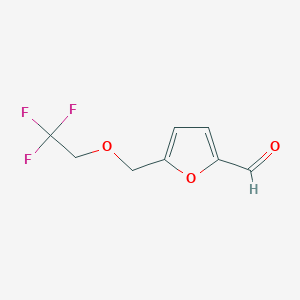
5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C8H7F3O3 It is a furan derivative that features a trifluoroethoxy group attached to the furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde can be achieved through a multi-step process:
Formation of Furan-2-ylmethanol: The starting material, furan-2-ylmethanol, is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form 5-((2,2,2-trifluoroethoxy)methyl)furan.
Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield this compound[][1].
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carboxylic acid.
Reduction: 5-((2,2,2-Trifluoroethoxy)methyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The trifluoroethoxy group enhances its reactivity, allowing it to participate in a range of chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
5-((2,2,2-Trifluoroethoxy)methyl)-2-furoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Methylfuran: A simpler furan derivative without the trifluoroethoxy group.
5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde: Contains a trifluoromethyl group attached to a phenyl ring instead of a trifluoroethoxy group.
Uniqueness
5-((2,2,2-Trifluoroethoxy)methyl)furan-2-carbaldehyde is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
5-(2,2,2-trifluoroethoxymethyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)5-13-4-7-2-1-6(3-12)14-7/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNULHWHPWNJXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

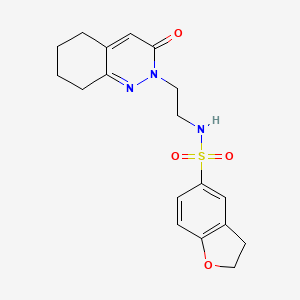
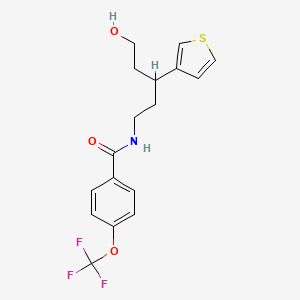
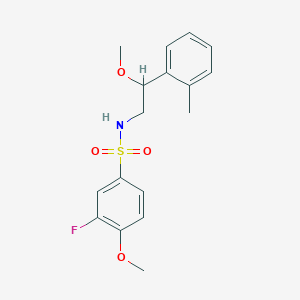
![4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2681846.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2681847.png)
![(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole](/img/structure/B2681848.png)

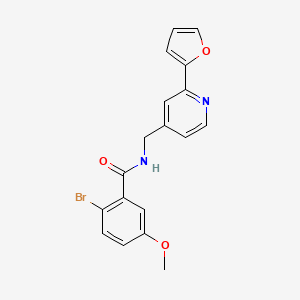

![N,N-DIETHYL-1-{[ETHYL(3-METHYLPHENYL)CARBAMOYL]METHYL}-5-METHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2681854.png)
![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2681855.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2681856.png)

